1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the butoxyphenyl group: This step involves the substitution reaction where a butoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the dimethylphenylpiperazine moiety: This final step involves the coupling of the dimethylphenylpiperazine group to the already formed intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2,3-dimethylphenyl)piperazine include other pyrazolo[1,5-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. For example:
Pyrazolo[1,5-a]pyrimidines: Known for their use as fluorescent probes and in materials science.
Pyrazolo[3,4-d]pyrimidines: Studied for their potential as CDK2 inhibitors in cancer treatment.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O/c1-4-5-19-34-24-11-9-23(10-12-24)25-20-27-28(29-13-14-33(27)30-25)32-17-15-31(16-18-32)26-8-6-7-21(2)22(26)3/h6-14,20H,4-5,15-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJKKSTDXRIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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